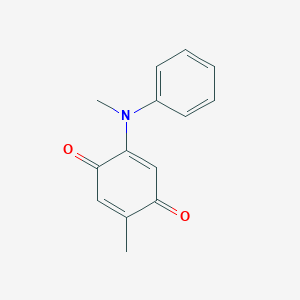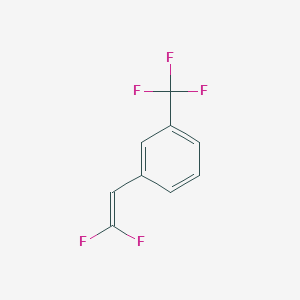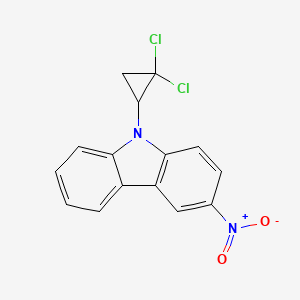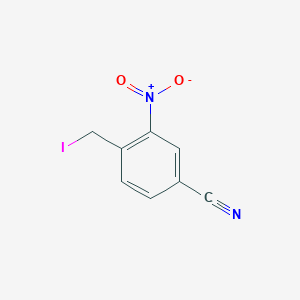
2-Propenoic acid, 2-(acetylamino)-3-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-(acetylamino)-3-(2-naphthalenyl)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a propenoic acid group, an acetylamino group, and a naphthalenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(2-naphthalenyl)- typically involves multiple steps, starting with the preparation of the naphthalenyl derivative The acetylation of the amino group is achieved using acetic anhydride under controlled conditions
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of specific catalysts, such as palladium or platinum-based catalysts, can significantly improve the reaction rates and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles like hydroxide ions or amines replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous sodium hydroxide or ammonia solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-(acetylamino)-3-(2-naphthalenyl)- finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(2-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the naphthalenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-(amino)-3-(2-naphthalenyl)-: Lacks the acetyl group, leading to different reactivity and biological activity.
2-Propenoic acid, 2-(acetylamino)-3-(1-naphthalenyl)-: Positional isomer with different spatial arrangement, affecting its chemical and biological properties.
Uniqueness
2-Propenoic acid, 2-(acetylamino)-3-(2-naphthalenyl)- is unique due to the presence of both the acetylamino and naphthalenyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
| 92635-04-6 | |
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-acetamido-3-naphthalen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-9H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
DGDCERYSIKREIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)







![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
